molecular formula C₆¹³C₃H₁₃¹⁵NO₂ B1162541 1-(3-Pyridyl-13C3, 15N)-1,4-butanediol

1-(3-Pyridyl-13C3, 15N)-1,4-butanediol

Cat. No.: B1162541
M. Wt: 171.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pyridyl-13C3, 15N)-1,4-butanediol is a stable isotope-labeled derivative of 1-(3-pyridyl)-1,4-butanediol, where three carbon atoms are replaced with ¹³C isotopes and the nitrogen atom with ¹⁵N. Its molecular formula is C₉H₁₃¹³C₃N¹⁵O₂, with a molecular weight of approximately 171.20 g/mol (compared to 167.20 g/mol for the unlabeled form) . This compound is primarily used as a metabolic tracer in environmental and biomedical research. Recent studies identified its unlabeled counterpart as a biomarker for secondhand smoke (SHS) exposure in children, highlighting its role in metabolomics to track exogenous chemical interactions .

Properties

Molecular Formula

C₆¹³C₃H₁₃¹⁵NO₂

Molecular Weight

171.18

Synonyms

4-Hydroxy-4-(3-pyridyl-13C3, 15N)-butan-1-ol;  4-Hydroxy-4-(3-pyridyl-13C3, 15N)-butanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

Unlabeled 1-(3-Pyridyl)-1,4-Butanediol
  • Structure: C₉H₁₃NO₂ (MW: 167.20 g/mol).
  • Research Significance : Used to study environmental toxicant metabolism, though its isotopic variant enables precise tracking in complex biological matrices.
1,4-Butanediol (1,4-BD)
  • Structure : C₄H₁₀O₂ (MW: 90.12 g/mol).
  • Applications: Industrial: Precursor for polyurethane synthesis; bio-based variants exhibit similar thermal properties to petrochemical-derived 1,4-BD in polymer applications . Analytical Chemistry: Used in hydrophobic deep eutectic solvents (DES) for flavonoid extraction, with optimal efficiency at a 1:6 molar ratio with tricaprylylmethylammonium chloride . Illicit Use: Metabolized to gamma-hydroxybutyrate (GHB), leading to its regulation under drug control laws (e.g., UK Misuse of Drugs Act) .
  • Thermochemical Properties : Conformational analysis shows an average enthalpy of -430.4 ± 1.7 kJ/mol .
Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL)
  • Structure :
    • GHB: C₄H₈O₃ (MW: 104.10 g/mol).
    • GBL: C₄H₆O₂ (MW: 86.09 g/mol).
  • Pharmacology: GHB induces coma and seizure-like activity at doses >1/4 teaspoon, with rapid clearance (<7 hours) . GBL converts to GHB in vivo but exhibits prolonged hypnotic effects and higher plasma concentrations due to faster absorption .
  • Regulatory Status : Both GHB and GBL are controlled substances, whereas 1,4-BD remains a regulated precursor .
Bio-Based Substitutes (1,5-Pentanediol, 2,3-Butanediol)
  • Structure :
    • 1,5-Pentanediol: C₅H₁₂O₂ (MW: 104.15 g/mol).
    • 2,3-Butanediol: C₄H₁₀O₂ (MW: 90.12 g/mol).
  • Applications : Used in automotive and textile industries due to low toxicity and flexibility. 1,5-Pentanediol is a key substitute for 1,4-BD in polyurethane applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Regulatory Status Key Research Findings
1-(3-Pyridyl-13C3,15N)-1,4-BD C₉H₁₃¹³C₃N¹⁵O₂ ~171.20 Metabolic tracer in SHS exposure studies Research use only Novel biomarker for environmental toxicology
1,4-Butanediol C₄H₁₀O₂ 90.12 Polymer synthesis, DES, GHB precursor Controlled substance Bio-based variants match petrochemical performance
GHB C₄H₈O₃ 104.10 Illicit sedative Illegal Rapid metabolism, seizure induction
1,5-Pentanediol C₅H₁₂O₂ 104.15 Polyurethane substitute Unregulated Comparable flexibility to 1,4-BD

Key Differentiators

  • Isotopic Labeling : The ¹³C₃ and ¹⁵N labeling in 1-(3-Pyridyl-13C3,15N)-1,4-butanediol enables precise detection in mass spectrometry-based metabolomics, unlike unlabeled analogs .
  • Industrial vs. Biomedical Use : 1,4-BD and its substitutes dominate material science, whereas the pyridyl derivative is niche to biomarker discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.